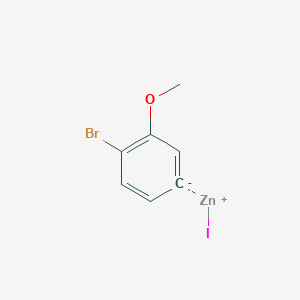
4-Bromo-3-methoxyphenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methoxyphenylzinc iodide: is an organozinc compound with the molecular formula C7H6BrIOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxyphenylzinc iodide typically involves the reaction of 4-bromo-3-methoxyphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-3-methoxyphenyl iodide+Zn→4-Bromo-3-methoxyphenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-methoxyphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.
Oxidative Addition: Requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Often facilitated by a reducing agent and a transition metal catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-3-methoxyphenylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules where precision and selectivity are crucial .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the creation of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for the large-scale synthesis of various organic compounds .
Mecanismo De Acción
The mechanism by which 4-Bromo-3-methoxyphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the transfer of the phenyl group to the desired substrate .
Comparación Con Compuestos Similares
4-Bromo-3-methoxyphenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-Bromo-3-methoxyphenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromo-3-methoxyphenylstannane: Used in Stille coupling reactions.
Uniqueness: 4-Bromo-3-methoxyphenylzinc iodide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better functional group tolerance and milder reaction conditions, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C7H6BrIOZn |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
1-bromo-2-methoxybenzene-4-ide;iodozinc(1+) |
InChI |
InChI=1S/C7H6BrO.HI.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZJIFLUQZHPOWAL-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C[C-]=C1)Br.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
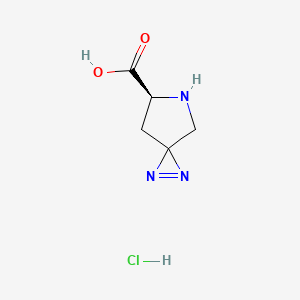
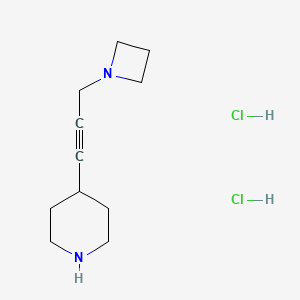

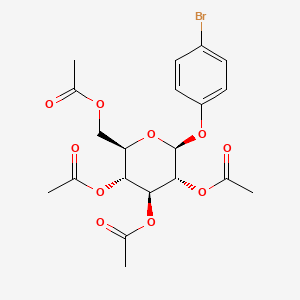
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
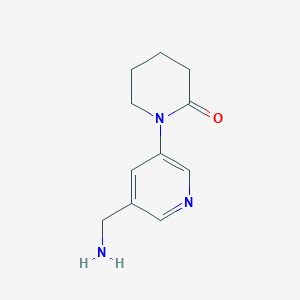
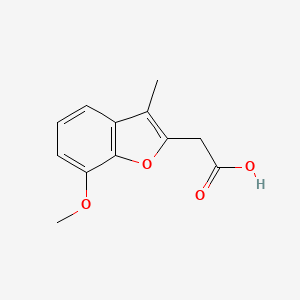
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
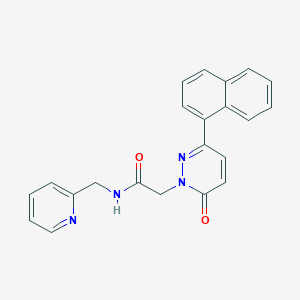
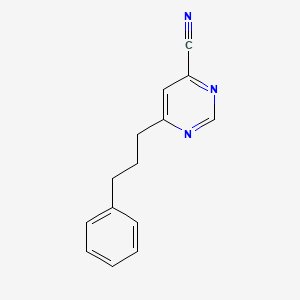
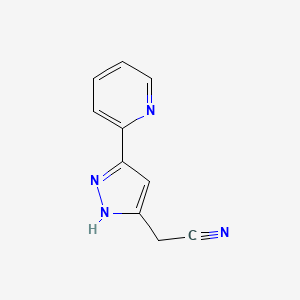
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
